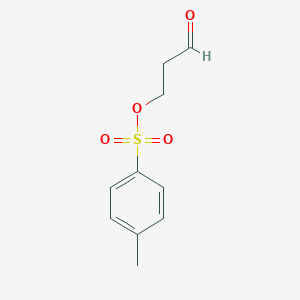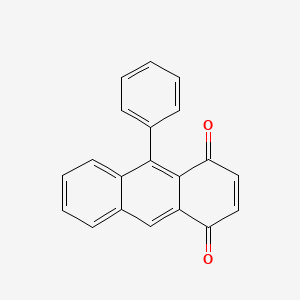
9-Phenylanthracene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenylanthracene-1,4-dione is an anthracene derivative characterized by its unique structure, which includes a phenyl group attached to the ninth position of the anthracene ring and two ketone groups at the first and fourth positions. This compound is of significant interest due to its photophysical and photochemical properties, making it relevant in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 9-Phenylanthracene-1,4-dione typically involves several steps, including Friedel–Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions. One common method is the Friedel–Crafts acylation, where anthracene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce the phenyl group . Industrial production methods often scale up these reactions, optimizing conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
9-Phenylanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield anthracene derivatives with reduced ketone groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Phenylanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives exhibit antimicrobial and anti-inflammatory activities.
Medicine: Research is ongoing into its potential use in drug development due to its biological activities.
Mécanisme D'action
The mechanism by which 9-Phenylanthracene-1,4-dione exerts its effects involves its interaction with molecular targets through its aromatic and conjugated π-system. This interaction can lead to various photophysical and photochemical processes, such as fluorescence and phosphorescence, which are crucial for its applications in OLEDs and other electronic devices .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Phenylanthracene-1,4-dione include:
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet–triplet annihilation upconversion systems.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of ketone groups, which influence its chemical reactivity and photophysical properties.
Propriétés
Numéro CAS |
113969-40-7 |
|---|---|
Formule moléculaire |
C20H12O2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
9-phenylanthracene-1,4-dione |
InChI |
InChI=1S/C20H12O2/c21-17-10-11-18(22)20-16(17)12-14-8-4-5-9-15(14)19(20)13-6-2-1-3-7-13/h1-12H |
Clé InChI |
HSQYSNFZBOZLNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
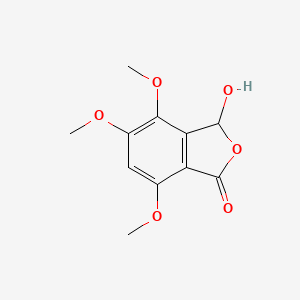

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)

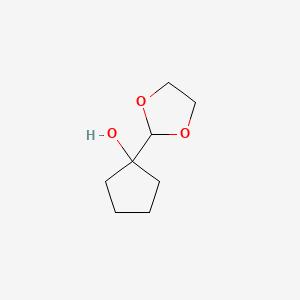
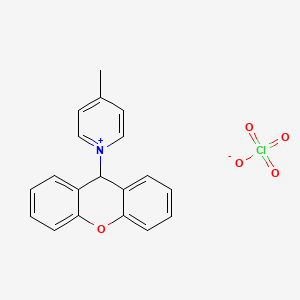
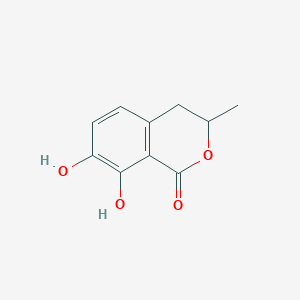
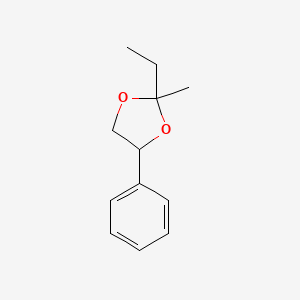

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
